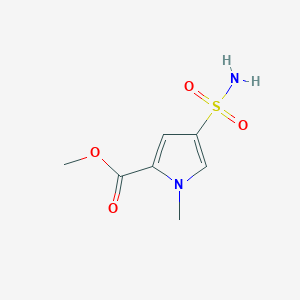![molecular formula C15H28N2O2 B13588070 tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)
tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and an octahydropentalenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate typically involves the following steps:
Formation of the Octahydropentalenyl Intermediate: The octahydropentalenyl moiety can be synthesized through a series of hydrogenation reactions starting from a suitable pentalene derivative.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction using a suitable aminating agent.
Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate-hydrolyzing enzymes. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its carbamate moiety is known to interact with various biological targets, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butylN-{[2-(aminomethyl)-cyclohexyl]methyl}carbamate
- tert-butylN-{[2-(aminomethyl)-tetrahydropyranyl]methyl}carbamate
- tert-butylN-{[2-(aminomethyl)-decalinyl]methyl}carbamate
Uniqueness
tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate is unique due to its octahydropentalenyl moiety, which imparts distinct steric and electronic properties. This structural feature differentiates it from other carbamates and influences its reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H28N2O2 |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-15(9-16)7-11-5-4-6-12(11)8-15/h11-12H,4-10,16H2,1-3H3,(H,17,18) |
Clave InChI |
LYOVEWMLDZLKNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CC2CCCC2C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)

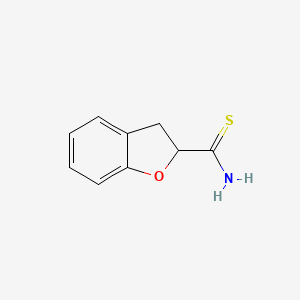
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
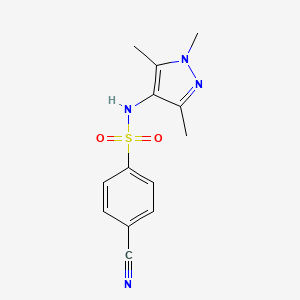
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
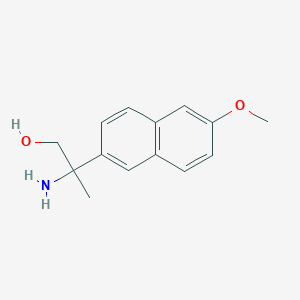
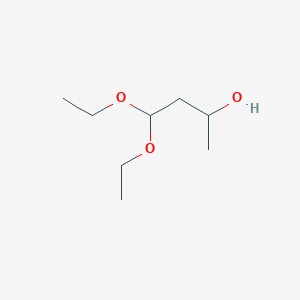
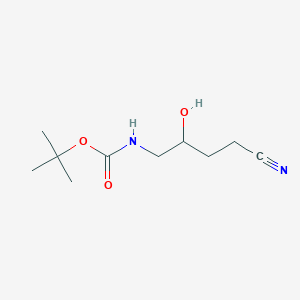

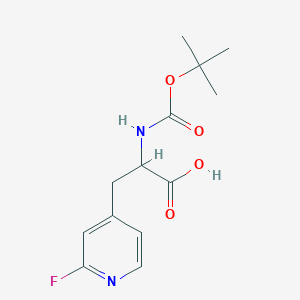
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
